Methanesulfinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

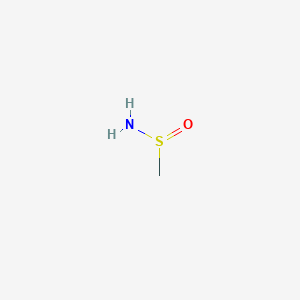

Methanesulfinamide, also known as methanesulphonamide, is an organic compound with the molecular formula CH₅NO₂S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl functional group attached to an amine. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methanesulfinamide can be synthesized through several methods, including:

Direct Synthesis from Thiols and Amines: This method involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals.

N-Methylation of Amines and Sulfonamides: Using catalysts such as [Ru(p-cymene)Cl₂]₂ with bidentate phosphines, primary amines can be converted into secondary amines, and secondary amines into tertiary amines.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product quality.

Análisis De Reacciones Químicas

Methanesulfinamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acids or sulfonyl chlorides, depending on the oxidizing agents and conditions used.

Reduction: Reduction of this compound can yield corresponding amines or thiols.

Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Sodium chlorite, hydrogen peroxide, and other peroxides.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides, and amines.

Major Products Formed:

Sulfonic Acids: Formed through oxidation.

Amines and Thiols: Formed through reduction.

Substituted Sulfonamides: Formed through nucleophilic substitution.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antitumor Activity

Recent studies have highlighted the potential of methanesulfinamide derivatives as antitumor agents. For instance, five phenolic Schiff bases incorporating this compound were synthesized and evaluated for their efficacy against 59 human cancer cell lines. Among these, one derivative demonstrated significant cytotoxic effects, with a growth inhibition percentage of 50% at a dosage of 0.501 µM, outperforming standard drugs like sorafenib and gefitinib .

Table 1: Antitumor Efficacy of this compound Derivatives

| Compound | Cytotoxic Effect (PCE) | Mean Growth Percentage (MG%) | Comparison with Sorafenib |

|---|---|---|---|

| Compound 7 | 54/59 | 67.3% | Higher |

| Compound 8 | 59/59 | 19.5% | Significantly Higher |

| Compound 9 | 3/59 | - | Lower |

1.2 Anti-Inflammatory Properties

This compound derivatives have also been investigated for their anti-inflammatory properties. In vitro screening for COX-1 and COX-2 inhibitory activities showed that certain derivatives exhibited promising anti-inflammatory effects while maintaining gastric safety .

Pharmacology

2.1 Pregnane X Receptor Activation

This compound has been identified as a potent ligand for the human pregnane X receptor (PXR). A specific derivative, C2BA-4, was shown to activate PXR more effectively than existing compounds, leading to the induction of target genes such as CYP3A4 and CYP2B6 in human hepatocytes. This finding suggests potential applications in drug metabolism and detoxification processes .

Biological Studies

3.1 Protein-Ligand Interaction Studies

This compound is utilized in biological studies to predict protein-ligand interactions. It aids in understanding binding affinities and modes, which are crucial for drug design and development. Molecular dynamics simulations have been employed to explore how this compound derivatives interact with specific protein targets, revealing insights into their stability and binding characteristics .

Case Studies

4.1 Case Study: Antitumor Efficacy Evaluation

A comprehensive study evaluated the antitumor efficacy of this compound derivatives through various assays, including cell cycle analysis and apoptosis induction tests. The results indicated that the most effective derivative not only inhibited cell proliferation but also induced apoptosis in MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent .

4.2 Case Study: COX Inhibition Analysis

In another study focusing on anti-inflammatory activity, this compound derivatives were screened for their ability to inhibit COX enzymes. The findings demonstrated that certain compounds selectively inhibited COX-2 over COX-1, suggesting their potential use in treating inflammatory conditions without the common gastrointestinal side effects associated with non-selective NSAIDs .

Mecanismo De Acción

Methanesulfinamide exerts its effects through several mechanisms:

Biological Alkylating Agent: The alkyl-oxygen bonds in this compound undergo fission and react within the intracellular milieu, leading to the alkylation of nucleophilic sites.

General Acid Catalyst: In certain reactions, such as Sharpless asymmetric dihydroxylations, this compound acts as a general acid catalyst, protonating intermediate species and facilitating the reaction.

Molecular Targets and Pathways:

Nucleophilic Sites: this compound targets nucleophilic sites within biological molecules, leading to alkylation and subsequent biological effects.

Enzyme Catalysis: Acts as a catalyst in various enzymatic reactions, enhancing reaction rates and selectivity.

Comparación Con Compuestos Similares

Methanesulfinamide can be compared with other sulfonamide derivatives, such as:

Methanesulfonamide: Similar in structure but differs in the oxidation state of the sulfur atom.

Sulfanilamide: A well-known sulfonamide antibiotic with a different substitution pattern on the aromatic ring.

N-Methylsulfonamide: Contains an additional methyl group on the nitrogen atom, leading to different reactivity and applications.

Uniqueness of this compound:

Versatility in Reactions: this compound’s ability to participate in various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile reagent in organic synthesis.

Catalytic Properties: Its role as a general acid catalyst in specific reactions highlights its unique catalytic properties compared to other sulfonamides.

Actividad Biológica

Methanesulfinamide (MSAM), a compound containing both sulfur and nitrogen functionalities, has garnered attention in recent years due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of MSAM, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the chemical formula CH3S O 2NH2. It features a sulfonamide group, which is common in various pharmaceutical agents, particularly antibiotics. The compound's structure enables interactions with biological targets, influencing its activity in various biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound analogues. One notable study synthesized methanesulfonamide analogues of natural alkaloids, demonstrating significant antiproliferative activity against human cancer cells:

- Compound 5b , an analogue of cryptopleurine, exhibited improved bioavailability and significant antitumor activity. It induced G0/G1 cell cycle arrest in Caki-1 renal cancer cells through nicotinamide N-methyltransferase-dependent JNK activation. Additionally, it inhibited migration and invasion of cancer cells via modulation of the p38 MAPK signaling pathway .

| Compound | Activity | Mechanism |

|---|---|---|

| 5b | Antitumor | Induces G0/G1 arrest; inhibits migration/invasion |

Cardiovascular Effects

The cardiovascular effects of this compound have been investigated in various animal models. A pharmacological comparison indicated that low doses of methanesulfonamide compounds resulted in dose-dependent widening of the QT interval on ECG in primates and guinea pigs, suggesting potential implications for cardiac repolarization processes .

| Species | Effect | Observation |

|---|---|---|

| Primates | QT interval widening | Dose-dependent response |

| Guinea Pigs | Increased refractoriness | Correlated with heart rate |

This compound's mechanisms of action are multifaceted:

- Inhibition of HMG-CoA Reductase : A study identified a methanesulfonamide pyrimidine derivative that was approximately four times more potent than lovastatin in inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis . This suggests potential applications in managing hyperlipidemia.

- Oxidative Stress Response : The interaction with hydroxyl radicals has been studied to understand MSAM's atmospheric chemistry. The reaction between MSAM and hydroxyl radicals leads to various degradation products, indicating its reactivity and potential biological implications .

Case Studies

- Anticancer Study : In vitro studies demonstrated that methanesulfonamide analogues significantly inhibited the growth of renal cancer cells. The mechanism involved activation of specific signaling pathways that control cell cycle progression and apoptosis .

- Cardiovascular Study : Research involving primates and guinea pigs showed that administration of certain methanesulfonamide derivatives led to significant changes in ECG parameters, highlighting their potential as therapeutic agents in cardiac conditions .

Propiedades

IUPAC Name |

methanesulfinamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NOS/c1-4(2)3/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEHYTUQQCTUQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.